tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate” is a chemical compound with the CAS Number: 2168729-31-3 . It has a molecular weight of 253.34 . It is in the form of oil .
Molecular Structure Analysis
The Inchi Code for “this compound” is1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-7-14(5-4-6-14)11(9-15)10-16/h10-11H,4-9H2,1-3H3
. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 253.34 . It is in the form of oil . The compound is stored at a temperature of 4°C .Applications De Recherche Scientifique
Synthesis Routes and Derivations
Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound with potential for selective derivations on its azetidine and cyclobutane rings. This provides a convenient entry point to novel compounds complementing piperidine ring systems (Meyers et al., 2009). Similarly, the work of Moskalenko and Boev (2012) on tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate contributes to the development of biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Spectroscopy and Configuration Analysis
Jakubowska et al. (2013) applied NMR spectroscopy to determine the absolute configurations of derivatives of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one, an important step in understanding the stereochemistry of related compounds (Jakubowska et al., 2013).
Catalytic and Enantioselective Preparations
López et al. (2020) discussed the catalytic and enantioselective preparation of 4-methylene proline scaffolds, transforming tert-butyl 4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in antiviral ledipasvir synthesis (López et al., 2020).
Spirocyclic Oxetane-Fused Benzimidazole Synthesis
Gurry et al. (2015) described a new synthesis of 2-oxa-7-azaspiro[3.5]nonane, leading to the creation of spirocyclic oxetanes and their conversion into novel heterocyclic compounds (Gurry et al., 2015).
Intermediate in Anticancer Drugs
Zhang et al. (2018) established a synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate in small molecule anticancer drugs, demonstrating its relevance in pharmaceutical research (Zhang et al., 2018).
Safety and Hazards
The safety information for “tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mécanisme D'action
Mode of Action
The mode of action of “tert-Butyl 5-formyl-7-azaspiro[3It is known that the compound interacts with its targets in a specific manner that leads to a change in their function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “tert-Butyl 5-formyl-7-azaspiro[3These properties are crucial in determining the bioavailability of the compound .
Propriétés
IUPAC Name |
tert-butyl 9-formyl-7-azaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-7-14(5-4-6-14)11(9-15)10-16/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEYXVJYAYFOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.